molecular formula C11H12N2O3 B13650376 Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13650376
M. Wt: 220.22 g/mol
InChI Key: CWZLITIGXILUDF-UHFFFAOYSA-N
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Description

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds at elevated temperatures, resulting in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its mode of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which have been recognized for their various biological activities including antimicrobial and anticancer properties. The presence of the methoxy group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. Notably, it has been shown to inhibit hypoxia-inducible factor 1 alpha prolyl hydroxylase, which is crucial in cellular responses to hypoxia. This inhibition can potentially lead to therapeutic effects in ischemic diseases by enhancing cellular oxygenation and survival under low oxygen conditions .

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-tuberculosis activity. This compound has been studied for its efficacy against Mycobacterium tuberculosis by disrupting essential biochemical pathways critical for the bacterium's survival .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMinimum Inhibitory Concentration (MIC)Reference
This compound12.5 μg/mL
Mthis compoundModerate

Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)20.0

Case Studies

Case Study 1: Hypoxia-Induced Tumor Growth Inhibition

In a study evaluating the effects of this compound on tumor growth under hypoxic conditions, researchers found that treatment with the compound significantly reduced tumor size in a xenograft model. This effect was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment .

Case Study 2: Antituberculosis Efficacy

A series of experiments were conducted to assess the antituberculosis efficacy of this compound. The results indicated that the compound exhibited a potent inhibitory effect on Mycobacterium tuberculosis with an MIC comparable to first-line antituberculosis drugs .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-9-5-4-6-10(15-2)13(8)9/h4-7H,3H2,1-2H3

InChI Key

CWZLITIGXILUDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)OC

Origin of Product

United States

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